3-(1-Aminoethyl)-5-chlorophenol
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Overview
Description
3-(1-Aminoethyl)-5-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom at the 5-position and an aminoethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-5-chlorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This method leverages the specificity and efficiency of biocatalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
Scientific Research Applications
3-(1-Aminoethyl)-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-5-chlorophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which can affect its reactivity and biological activity.
5-Chloro-2-hydroxyaniline: Similar structure but with different substitution patterns, leading to distinct chemical properties.
3-(1-Aminoethyl)-4-chlorophenol: Chlorine substitution at a different position, resulting in different reactivity and applications.
Uniqueness
3-(1-Aminoethyl)-5-chlorophenol is unique due to the specific positioning of the aminoethyl and chlorine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-(1-aminoethyl)-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3 |
InChI Key |
ANBQISJFUIEJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)O)N |
Origin of Product |
United States |
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